

Comparative Analysis of the Biological Activity of 2-Azaadamantane Analogs

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Compound of Interest

Compound Name: 2-Azaadamantane hydrochloride

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This guide provides an objective comparison of the biological performance of various 2-azaadamantane analogs, supported by experimental data. The unique polycyclic structure of 2-azaadamantane serves as a versatile scaffold for the development of compounds with a wide range of therapeutic potential, including antiviral, anti-inflammatory, analgesic, and antimicrobial activities. This document summarizes quantitative data on their biological activities, details the experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the biological activity of selected 2-azaadamantane analogs and related adamantane derivatives.

Table 1: Antiviral and Cytotoxic Activity of Adamantane Analogs

Compound/Analogue	Virus Strain	Assay Type	Cell Line	IC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)	Reference
Amantadine	Influenza A/H3N2	Plaque Reduction	MDCK	12.5	>100	>8	[1]
Rimantadine	Influenza A/H3N2	Plaque Reduction	MDCK	10.0	>100	>10	[1]
Glycylic rimantadine	Influenza A/H3N2	Plaque Reduction	MDCK	7.5	>100	>13.3	[1]
Leucyl-rimantadine	Influenza A/H3N2	Plaque Reduction	MDCK	15.0	>100	>6.7	[1]
Tyrosyl-rimantadine	Influenza A/H3N2	Plaque Reduction	MDCK	>100	>100	-	[1]
Spiroadamantane amine	Influenza A (WT)	Yeast Growth Restoration	Yeast	0.03	-	-	[2]
Spiroadamantane amine	Influenza A (V27A mutant)	Yeast Growth Restoration	Yeast	0.3	-	-	[2]
Aminoadamantane Derivative 3F4	SARS-CoV-2	Concentration-Response	Vero	0.32	>1000	>3125	[3][4]

Aminoadamantane Derivative 3F5	SARS-CoV-2	Concentration-Response	Vero	0.44	>1000	>2272	[3] [4]
Aminoadamantane Derivative 3E10	SARS-CoV-2	Concentration-Response	Vero	1.28	>1000	>781	[3] [4]

Table 2: Anti-inflammatory and Analgesic Activity of 2-Azaadamantane Analogs in Mice

Compound	Dose (mg/kg)	Anti-inflammatory Activity (% Edema Inhibition)	Analgesic Activity (Writhing Test, % Inhibition)	Analgesic Activity (Hot Plate Test)
5,7-dimethyl-1,3-diazaadamantane-6-one	20	28% (Histamine-induced)	Hyperalgesia	No significant effect
6-amino-5,7-dimethyl-1,3-diazaadamantane	20	28% (Histamine-induced)	Hyperalgesia	No significant effect
7-amino-1,3,5-triazaadamantane	20	38% (Histamine-induced)	Hyperalgesia	No significant effect

Table 3: Antibacterial Activity of 2-Azaadamantane Analogs (Minimum Inhibitory Concentration - MIC)

Compound	S. aureus (µg/mL)	E. coli (µg/mL)
Dihydrochloride (57) with indole group	-	125-250
Dihydrochloride (60) with indole group	-	125-250
Dihydrochloride (62) with nitrofuryl group	125-250	125-250
Dihydrochloride (63) with nitrofuryl group	125-250	125-250
Dihydrochloride (64) with nitrofuryl group	125-250	125-250
Diazaadamantane (67)	7.4 (Corynebacterium)	-
Diazaadamantane (71)	0.27 (Corynebacterium)	-
Diazaadamantane (68)	0.5 (Sarcina lutea)	-

Table 4: Receptor Binding Affinity of N-Arylalkyl-2-azaadamantanes

Compound	σ_1 Receptor K_i (nM)	σ_2 Receptor K_i (nM)
N-Arylalkyl-2-azaadamantan-1-ol (9-15)	294-1950	201-1020
N-Arylalkyl-2-azaadamantane (23-29)	8.3-239	34-312

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.

- **Cell Seeding:** Confluent monolayers of a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) are prepared in multi-well plates.
- **Virus Infection:** The cell monolayers are infected with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1 hour at 37°C.[5][6]
- **Compound Treatment:** After viral adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance like agarose or Avicel, along with serial dilutions of the test compounds.[5][7]
- **Incubation:** The plates are incubated for a period that allows for the formation of visible plaques, typically 2-3 days.[5]
- **Plaque Visualization and Counting:** The cells are fixed (e.g., with 4% formaldehyde) and stained with a dye such as crystal violet, which stains the living cells, leaving the areas of viral-induced cell death (plaques) as clear zones. The number of plaques in each well is then counted.[1][5]
- **Data Analysis:** The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[1]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to assess their viability and the cytotoxic potential of a compound.

- **Cell Seeding:** Cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well in culture medium containing the test compounds at various concentrations.[8]
- **Incubation:** The plate is incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.[9]
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11][12]

- Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[8][10]
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[10][11]
- Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.

- Animal Model: The study is typically conducted in rats or mice.
- Compound Administration: The test compound or a control vehicle is administered to the animals, usually orally or intraperitoneally.
- Induction of Inflammation: A short time after compound administration (e.g., 30-60 minutes), a solution of carrageenan (typically 1%) is injected into the sub-plantar tissue of one of the hind paws to induce localized inflammation and edema.[13][14][15]
- Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.[16]
- Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.[16]

Analgesic Activity Assays

This is a chemical-induced pain model used to screen for peripheral analgesic activity.

- Animal Model: The test is commonly performed in mice.
- Compound Administration: The test compound or a control is administered to the animals.

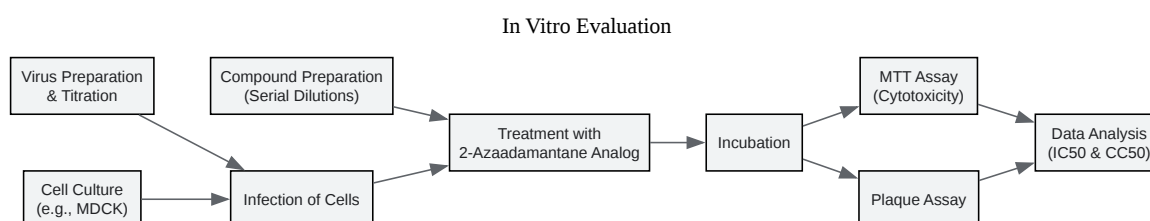
- Induction of Writhing: After a set period to allow for drug absorption, a solution of acetic acid (typically 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[17][18][19]
- Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[18][20][21]
- Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing in the treated group compared to the control group.[20]

This is a thermal-induced pain model primarily used to assess centrally acting analgesics.

- Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) is used.[22][23]
- Procedure: The animal (mouse or rat) is placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paws or jumping) is recorded.[24][25] A cut-off time is set to prevent tissue damage.
- Data Analysis: An increase in the latency to the pain response in the treated group compared to the control group indicates an analgesic effect.

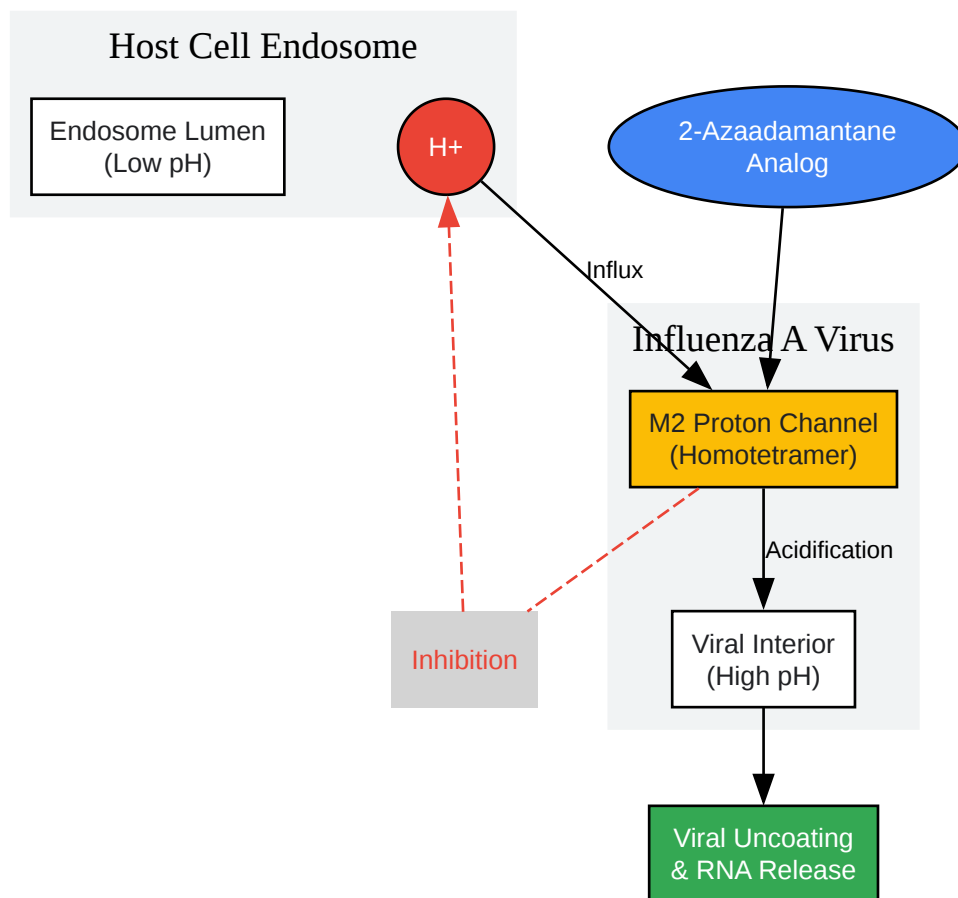
Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of 2-azaadamantane analogs.

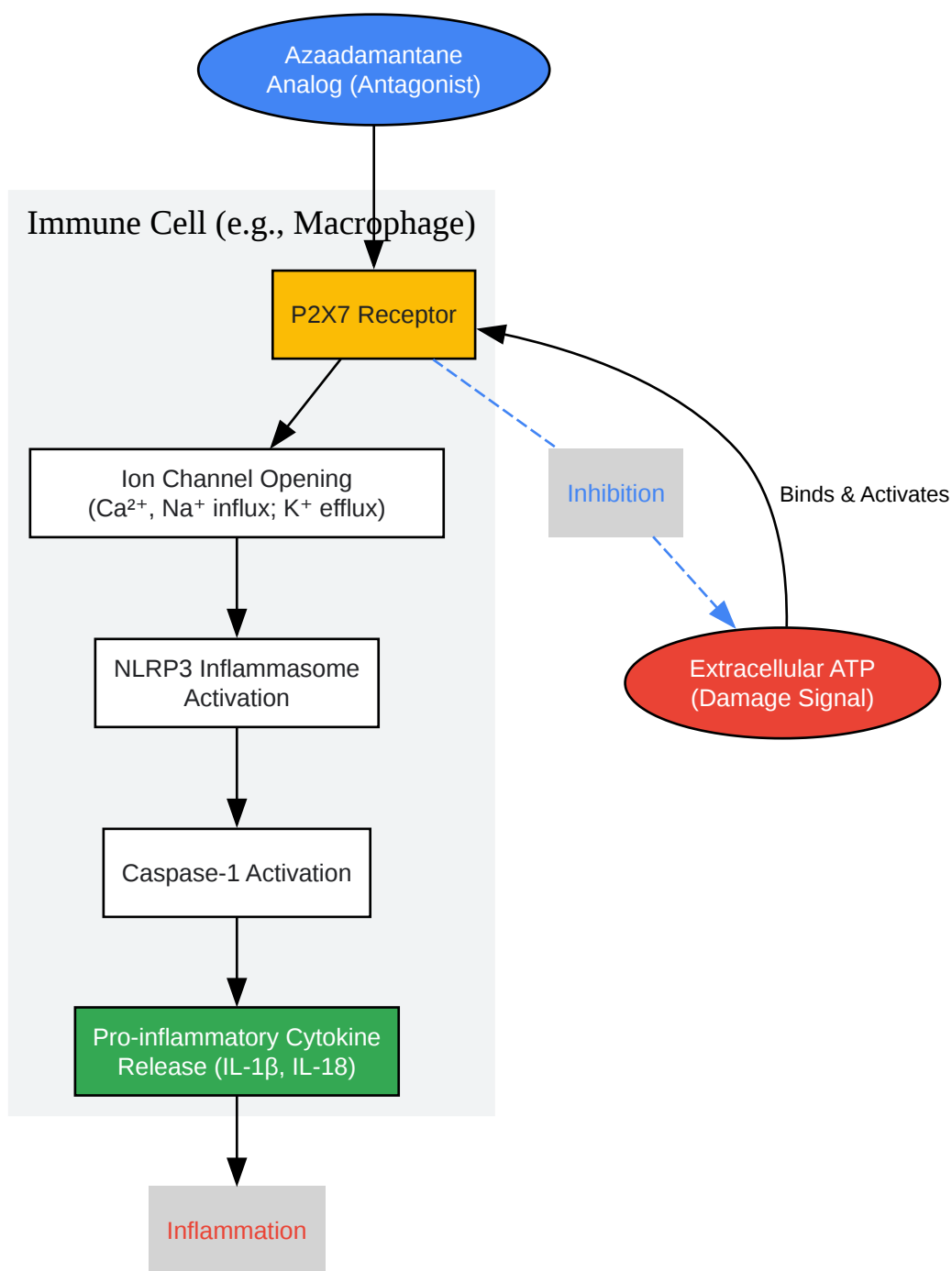


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Caption: Workflow for in vitro antiviral and cytotoxicity testing.

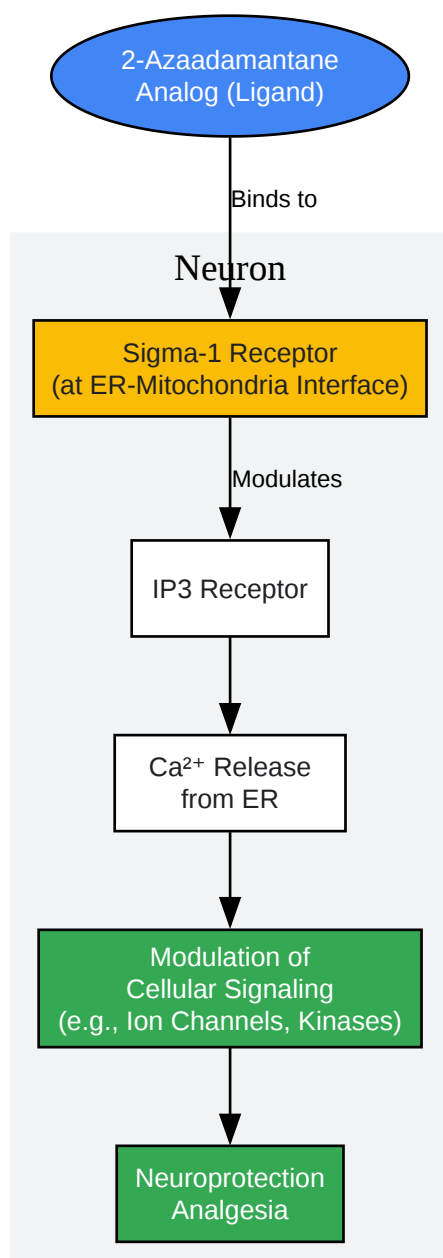
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Caption: Mechanism of action of 2-azaadamantane analogs on the influenza A M2 proton channel.



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Caption: P2X7 receptor signaling pathway and its inhibition by azaadamantane analogs.



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Caption: Simplified signaling pathway of the Sigma-1 receptor modulated by 2-azaadamantane analogs.

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